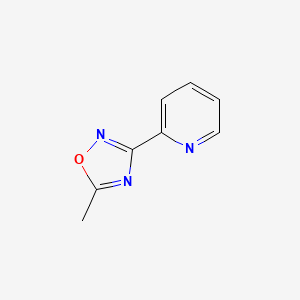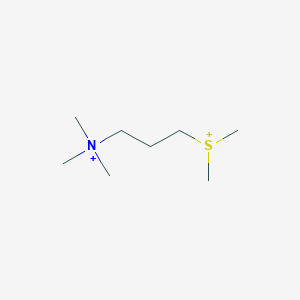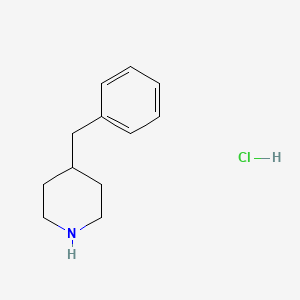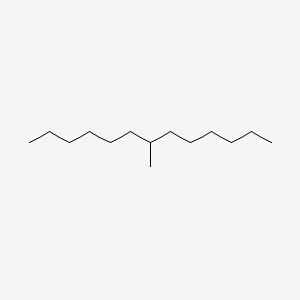![molecular formula C12H12N2O4 B1605309 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 94192-18-4](/img/structure/B1605309.png)
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Descripción general
Descripción
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (MOPPA), is an organic acid that is widely used in scientific research. It is a synthetic derivative of oxadiazole and can be used in a variety of lab experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition and Visual Impairment Treatment
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has been studied for its potential in treating visual impairments. A study highlighted its effectiveness as an aldose reductase inhibitor, particularly the compound 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid, which showed significant in vivo activity in preventing cataract development in rats. This was achieved through its topical application as an eye-drop solution, demonstrating a promising approach for ocular treatments (La Motta et al., 2008).
Structural and Molecular Analysis
The compound's molecular structure has been the focus of various studies, which have analyzed its crystal and molecular structures. One study examined a similar compound, providing insights into its planar molecular structure and the angles it forms with adjacent molecular groups. This type of research is crucial for understanding the compound's chemical properties and potential interactions in biological systems (Fun et al., 2011).
Anti-inflammatory and Analgesic Applications
Research has also explored the compound's efficacy in anti-inflammatory and analgesic applications. A study on β-Aroylpropionic acid-based 1,3,4-Oxadiazoles, which includes similar compounds, reported significant anti-inflammatory activity in animal models. These compounds showed promising results in reducing inflammation and pain, indicating potential therapeutic applications (Husain et al., 2009).
Antidiabetic Properties
The compound's potential in antidiabetic treatments has also been investigated. One study focused on derivatives of 1,3,4-oxadiazoles, similar to 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, evaluating their in vitro antidiabetic activity. These studies are crucial for developing new antidiabetic medications and understanding how suchcompounds can contribute to diabetes management (Lalpara et al., 2021).
Antimicrobial Properties
Another area of research has been the investigation of the antimicrobial properties of 1,3,4-oxadiazole derivatives. A study on novel coumarins featuring 1,2,4-oxadiazole revealed that these compounds exhibited antibacterial and antifungal activities. This suggests that derivatives of 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid could potentially be used in the development of new antimicrobial agents (Krishna et al., 2015).
Corrosion Inhibition
The compound's efficacy as a corrosion inhibitor has also been studied. Specifically, its role in protecting mild steel in acidic environments has been evaluated. The findings of this research are significant for industrial applications, particularly in extending the life of metal components exposed to corrosive substances (Ammal et al., 2018).
Anticancer Activity
Finally, the potential anticancer properties of derivatives of 1,3,4-oxadiazoles, which include compounds similar to 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, have been explored. These studies aim to assess the viability of such compounds as treatments against various cancer cell lines, contributing to the ongoing search for effective anticancer drugs (Yakantham et al., 2019).
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-2-8(3-5-9)12-13-10(18-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFNXLGYERRRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351056 | |
| Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
CAS RN |
94192-18-4 | |
| Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



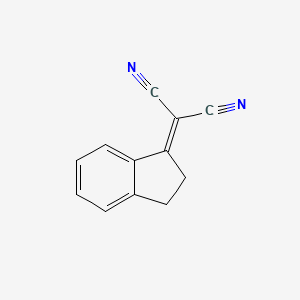
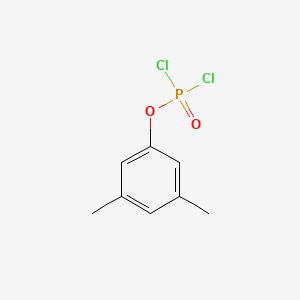
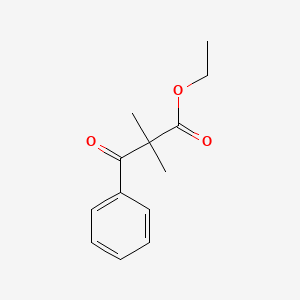
![Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride](/img/structure/B1605231.png)
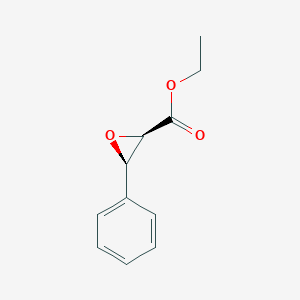
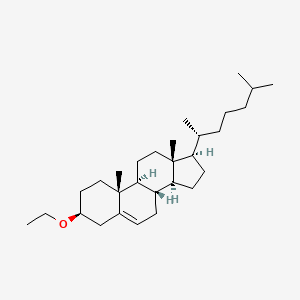
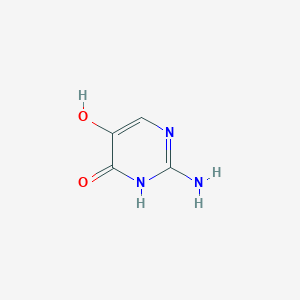
![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)

